molecular formula C10H22S2 B147390 Diisoamyl disulfide CAS No. 2051-04-9

Diisoamyl disulfide

Cat. No. B147390
CAS RN: 2051-04-9
M. Wt: 206.4 g/mol
InChI Key: MPYGLNNTOXLWOB-UHFFFAOYSA-N
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Description

Diisoamyl disulfide is a compound that falls within the broader category of disulfides, which are characterized by the presence of a sulfur-sulfur (S-S) bond. Disulfides are prevalent in various applications, including pharmaceuticals, natural products, and chemical biology due to their unique structural motif .

Synthesis Analysis

The synthesis of disulfide compounds, including diisoamyl disulfide, has been a subject of extensive research. Recent methodologies focus on the creation of unsymmetrical disulfides, which are compounds where the two sulfur atoms are bonded to different alkyl or aryl groups . These methods are organized based on the structure of the disulfides and the synthetic approach employed.

Molecular Structure Analysis

The molecular structure of disulfides is defined by the S-S bond, which imparts certain physicochemical properties to the compound. The structure of diisoamyl disulfide would include two isoamyl groups attached to either sulfur atom in the disulfide bond. The exact configuration and electronic distribution in such molecules have been systematically studied to understand their reactivity and properties .

Chemical Reactions Analysis

Disulfides, including diisoamyl disulfide, can participate in various chemical reactions. One such reaction is the disulfide-catalyzed iodination of electron-rich aromatic compounds. In this process, a disulfide compound can activate a halogenating agent to facilitate the iodination of aromatic substrates under mild conditions . This showcases the versatility of disulfides as catalysts in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of disulfides are influenced by the S-S bond and the substituents attached to sulfur. These properties have been examined in detail to understand the behavior of disulfides in different environments and their potential applications. The bibliography of the research includes a comprehensive list of references that provide in-depth information on these properties .

Case Studies

While the provided data does not include specific case studies on diisoamyl disulfide, the general methodologies and reactions of disulfides can be extrapolated to this compound. For instance, the DBU-promoted synthesis of bisisothiazole-4-yl disulfides demonstrates the potential for creating complex disulfide structures through innovative synthetic routes . Such studies can serve as a foundation for understanding the synthesis and applications of diisoamyl disulfide.

Scientific Research Applications

1. Polymer and Material Science

Diisoamyl disulfide's utility in polymer and material science is evident in its application in the development of novel elastomers. Wang et al. (2012) detailed the synthesis of a cross-linkable, high molecular weight poly(diisoamyl itaconate-co-isoprene) elastomer through emulsion polymerization. This research highlighted the potential of diisoamyl disulfide derivatives in creating new materials with specific physical properties, such as high molecular weight and adjustable glass transition temperatures (Wang et al., 2012).

2. Biotechnology and Biochemistry

In the realm of biotechnology and biochemistry, disulfide engineering, a process where novel disulfide bonds are introduced into proteins, is a significant area of application. This technique enhances protein stability and modifies functional characteristics. Dombkowski et al. (2014) reviewed the progress in disulfide engineering, emphasizing stability issues and the role of computational methods in facilitating these engineering efforts (Dombkowski et al., 2014).

3. Medicinal Chemistry and Drug Delivery

Disulfide bonds, such as those in diisoamyl disulfide, are instrumental in creating reduction-responsive drug-delivery systems for cancer therapy. Sun et al. (2018) discussed how disulfide bonds could be used in oxidation-responsive linkages for prodrug nanoassemblies, demonstrating the versatility of disulfide chemistry in medicinal applications (Sun et al., 2018).

4. Chemical Synthesis and Catalysis

In chemical synthesis, disulfides like diisoamyl disulfide play a crucial role. For instance, Kuciński et al. (2018) reported the use of diisopropylamine as a catalyst in the synthesis of aryl disulfides, indicating the importance of disulfides in facilitating chemical reactions (Kuciński & Hreczycho, 2018).

5. Self-Healing Materials

Disulfide chemistry is also leveraged in the development of self-healing materials. Rekondo et al. (2014) demonstrated the use of aromatic disulfide metathesis in designing self-healing poly(urea–urethane) elastomers, which heal efficiently at room temperature without external intervention (Rekondo et al., 2014).

Safety and Hazards

Diisoamyl disulfide is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Diisoamyl disulfide is a synthetic compound used primarily as a flavoring agent It is known that disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules .

Mode of Action

It is known that disulfide bonds can covalently modify cysteine residues on target enzymes, causing the inhibition of the enzymatic function . This suggests that diisoamyl disulfide may interact with its targets in a similar manner.

Biochemical Pathways

Disulfide bonds are known to play a crucial role in protein stabilization in thermophiles . This suggests that diisoamyl disulfide may have an impact on protein stability and folding, potentially affecting a wide range of biochemical pathways.

Pharmacokinetics

It is known that there is considerable inter-subject variability in the pharmacokinetics of disulfiram, a related disulfide compound . This suggests that the pharmacokinetics of diisoamyl disulfide may also vary between individuals.

Action Environment

It is known that disulfide bonds can play a crucial role in protein stabilization in thermophiles , suggesting that temperature may be an important factor in the action of diisoamyl disulfide.

properties

IUPAC Name

3-methyl-1-(3-methylbutyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYGLNNTOXLWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSSCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174507
Record name Diisoamyl disulfide
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Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2051-04-9
Record name Bis(3-methylbutyl) disulfide
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URL https://commonchemistry.cas.org/detail?cas_rn=2051-04-9
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Record name Diisoamyl disulfide
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Record name Diisoamyl disulfide
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Record name Diisoamyl disulfide
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Record name Diisopentyl disulphide
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Record name DIISOAMYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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